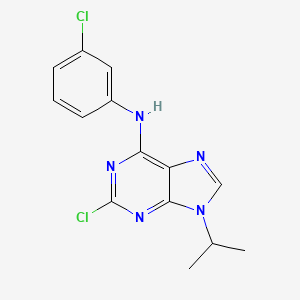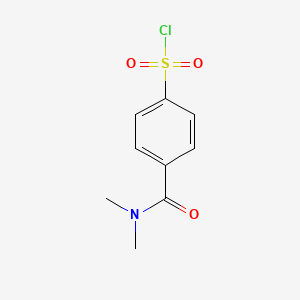
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene
Übersicht
Beschreibung
2-Bromo-1-(diethoxymethyl)-4-fluorobenzene is a useful research compound. Its molecular formula is C11H14BrFO2 and its molecular weight is 277.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lithium-Ion Batteries : 4-bromo-2-fluoromethoxybenzene, a compound related to 2-Bromo-1-(diethoxymethyl)-4-fluorobenzene, has been studied as a novel bi-functional electrolyte additive for lithium-ion batteries. It can electrochemically polymerize to form a polymer film, providing overcharge protection and enhancing the thermal stability of lithium-ion batteries without influencing their normal cycle performance (Zhang, 2014).
Chemical Synthesis : This compound is used as an intermediate in chemical synthesis. For instance, the synthesis of 1-bromo-2-fluorobenzene involves diazotization and replacement of diazonium group by fluorine, highlighting its role in complex chemical reactions (Rutherford & Redmond, 2003).
Radical Cation Formation : In aqueous solutions, hydroxyl radicals react with 1-bromo-2-fluorobenzene to form radical cations. This process is studied for its implications in chemical reactivity and environmental interactions (Mohan & Mittal, 1996).
Radiochemistry : 1-bromo-4-[18F]fluorobenzene is a no-carrier-added compound important for 18F-arylation reactions in radiochemistry, demonstrating the relevance of bromo-fluorobenzene compounds in nuclear medicine and imaging (Ermert et al., 2004).
Cobalt-Catalyzed Carbonylation : Cobalt-catalyzed methoxycarbonylation of polysubstituted bromo,fluorobenzenes is a method for preparing various fluorobenzoic acid derivatives, crucial in pharmaceuticals and material science (Boyarskiy et al., 2010).
Palladium-Catalyzed Carbonylative Reactions : The carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles has been effectively applied in synthesizing heterocycles, demonstrating its utility in organic synthesis (Chen et al., 2014).
Electrochemical Studies : Studies on electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, have provided insights into the formation mechanisms of various fluorinated compounds, which is significant for industrial chemical processes (Horio et al., 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(diethoxymethyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO2/c1-3-14-11(15-4-2)9-6-5-8(13)7-10(9)12/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPSVWWHCBZFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=C(C=C(C=C1)F)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
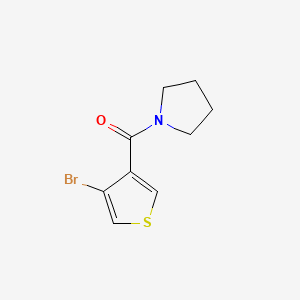
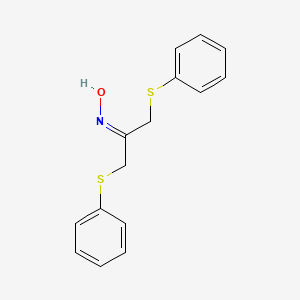


![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)
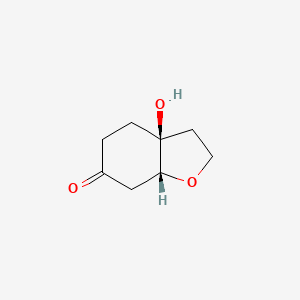
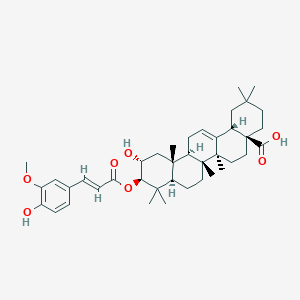
![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B3034559.png)
![(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034560.png)

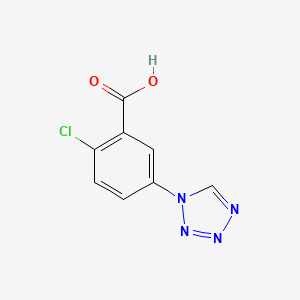
![Diethyl 2-[(2,3-dichloroanilino)methylene]malonate](/img/structure/B3034563.png)
